(2-chlorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
(2-chlorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a chlorophenyl group, a methylbenzylthio group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring is formed through a condensation reaction.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide.
Attachment of the Methylbenzylthio Group: The methylbenzylthio group is attached through a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylbenzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to the formation of dihydroimidazole derivatives or dechlorinated products.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives and dechlorinated products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-chlorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the chlorophenyl and methylbenzylthio groups can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
(2-chlorophenyl)(2-((4-methylbenzyl)thio)acetamide): Shares the chlorophenyl and methylbenzylthio groups but differs in the acetamide moiety.
(2-chlorophenyl)(2-((4-methylbenzyl)thio)ethanone): Similar structure with an ethanone group instead of the imidazole ring.
(2-chlorophenyl)(2-((4-methylbenzyl)thio)propane): Contains a propane backbone instead of the imidazole ring.
Uniqueness
(2-chlorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The combination of the chlorophenyl and methylbenzylthio groups with the imidazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2-chlorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-6-8-14(9-7-13)12-23-18-20-10-11-21(18)17(22)15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFDJLPGXVUNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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